Journal Name:Green Synthesis and Catalysis
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-08 , DOI:
10.1007/s10562-023-04372-5
The present work demonstrates the development of an efficient catalytic hybrid model (Tyr-SS2) to synthesize various spiro-oxindoles derivatives. We have designed and synthesized a functionalized dipeptide molecule (SS2) that acts as an allosteric modulator by incorporating itself into the binding cavity of the widely spread orthologous tyrosinase enzyme (Tyr). The allosterically modified Tyr-SS2 hybrid is thoroughly characterized by using various spectroscopic techniques. Its structural stability and reusability were ensured using various analytical techniques viz. Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), Fluorescence, and UV–Visible absorption spectroscopy. The Tyr-SS2 hybrid complex was used as a catalyst for the synthesis of a series of Spiro-oxindoles derivatives, and the final products obtained were characterized by NMR and High-Resolution Mass Spectrometry (HRMS) techniques. The interactions within the Tyr-SS2 complex, the catalytic mechanism, and binding interactions between the reactants and Tyr-SS2 hybrid complex were investigated extensively by molecular docking and MD-Simulation studies. Green scale parameters like Eco scale and E-factor calculations, found to be 80 and 0.096, respectively, are the key features of the current work.Graphical Abstract
Allosteric modulation of tyrosinase enzyme was achieved by incorporating functionalized dipeptide in its binding cavity and used it as hybrid catalytic assembly for the facile synthesis of spiro-oxindoles in good (%) yield.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-11 , DOI:
10.1007/s10562-022-04264-0
The exquisite combination of [Tb2(CO2)9] units and [Tb2(CO2)6(HCO2)(H2O)2]n chains under acidic solvothermal condition generated a highly robust {(Me2NH2)4[Tb4(DDAC)3(HCO2)(OH2)2]⋅6DMF⋅5H2O}n (SLU-1, H5DDAC = 2,6-di(3,5-dicarboxylphenyl)-4-aminobenzoic acid) microporous framework. In SLU-1, each four [Tb(1)2(CO2)9] units and four [Tb(2)2(CO2)6(H2O)2] units are bridged by eight DDAC5− ligands to form cage-like voids with the diameter of 8.2 Å and the moderate window size of 4.2 × 3.5 − 4.6 × 5.5 Å2. which is concurrently functionalized by amino groups on the inner surface. More interestingly, the inner surface of cage-like voids in activated SLU-1a is functionalized by free amino groups and rich unsaturated Tb3+ cations because of the dissociation of solvents. Owning to the Lewis acid–base synergistic effect derived from open metal sites, free oxygen atoms and amino groups in the confined pore environments, SLU-1 with the aid of co-catalyst n-Bu4NBr exhibited high catalytic activity on the cycloaddition of CO2 with epoxides and under mild solvent-free conditions, especially for epoxides with smaller size.Graphical AbstractA highly robust microporous framework of {(Me2NH2)4[Tb4(DDAC)3(HCO2)(OH2)2]⋅6DMF⋅5H2O}n (SLU-1) with hierarchical channels and cage-like voids exhibits the high catalytic activity on the cycloaddition reaction of CO2 with epoxides and under mild solvent-free condition.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1007/s10562-023-04374-3
The mechanism of enamine-mediated organocatalytic [3 + 2] cycloaddition (32CA) reaction of Hagemann’s ester to p-toluenesulfonyl azide in the present L-proline as a catalyst has been investigated using M06-2X functional with the 6-31+G(d) basis set. The effects of the different solvents were studied with a 6-311+G(d,p) basis set. In addition, the effects of the keto ester substitutions: one model system M1 (R1 = CH3 and R2 = H) and two real systems R2 (R1 = R2 = Me) and R3 (R1 = Et and R2 = Me) also studied in this work. DFT results indicated that the different solvents show the same effect, which leads to a decrease in the ΔG298 along the reaction pathway compared to the gas phase. Moreover, the model system M1 has a lower activation free energy (17.5 kcal/mol) than real systems R2 and R3 by about 3.8 and 3.2 kcal/mol in the solution phase (DMSO), respectively. Analysis of the global and local reactivity indices of the reactants was performed in the gas and solution phases.
Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1007/s10562-023-04389-w
Water splitting using solar light and an efficient photocatalyst is one of the new methods of hydrogen production that has attracted much attention today because of its importance in the energy crisis. Hence, a composite material containing molybdenum disulfide (MoS2) and g-C3N4 was synthesized and used in the photocatalytic process. For this purpose, in the first instance, the photocatalytic activity of MoS2/g-C3N4 was confirmed by the decolorization pathway of Rhodamine B (Rh B) under visible light irradiation. Then, MoS2/g-C3N4 was carefully identified by SEM, XRD, PL, UV–Vis, EDS, and FT-IR analysis. Results of characteristic peaks and composite surface morphology confirm that the structural integrity of the primary photocatalyst sample was intact after combination with MoS2 despite chemical interactions. The Brunner–Emmet–Teller (BET) surface area, total per valume, and average pore diameter of the sample are close to 15 m2g−1, 0.07 cm3g−1, and 19.5 nm, respectively. Then, the hydrogen production process under solar light was simulated using MoS2/g-C3N4 photocatalyst and the Production rate was measured using a gas chromatography system (GC). In addition, the Eosin-Y dye solution is also used as a sensitizer to increase the photocatalyst activity under visible light. The g-C3N4/MoS2-Triethanolamine (TEOA) mixture showed the best quantum efficiency when compared to all other sacrificial agents. Investigation of the factors affecting the catalyst activity showed that the parameters of exposure time, the concentration of photocatalyst, and triethanolamine (TEOA) percent used as a sacrificial agent affect water-splitting reaction efficiency. Further measurements showed that the highest hydrogen production rate of 1905 µmol g−1 h−1 is accessible. Accordingly, the g-C3N4 composite with MoS2 can be a promising photocatalyst for high-efficiency water splitting. Besides, the photocatalytic mechanism is demonstrated to well-fit into the S-scheme pathway with apparent evidence.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-13 , DOI:
10.1007/s10562-023-04362-7
Developing the high-efficiency photocatalyst of low-cost synthesis is a more important implication in the field of research. Thus versatile applicable nanomaterial need of search leads us to synthesize WO3:TiO2 (1:2 to 1:8) photocatalysts through the ultra-sonication-assisted co-precipitation method for sensing heavy metal ion (lead) and the degradation of reactive blue 4 dye under visible light irradiation. The synthesized material has been confirmed by the characterization techniques such as powder X-ray diffraction (PXRD) & Rietveld Refinement for the crystal size ranges from 8 to 13 nm. Scanning electron microscopy (SEM), Energy dispersive spectroscopy (EDS) for surface morphology and elemental confirmation. The band gap evaluated from Ultra-violet Visible-Diffuse reflectance spectroscopy (UV-DRS) is 3.1–3.4 eV. Having aggregable size, the photocatalyst WO3:TiO2 (1:6) showed better results when compared to other ratios. Electrochemical sensor action for lead ion detection was conducted by graphite assisted with WO3:TiO2 (1:6) electrode paste in 0.1 M KCl electrolyte. Photocatalytic degradation of reactive blue 4 dye was conducted under visible light and achieved 84% degradation. It shows that the better capacitance value of 24.7 × 10−2 F/g for WO3 proves to be a better capacitor application.Graphical Abstract
Preparation of High Catalytic Active Mn–La0.5/TiO2 Denitration Catalyst by In Situ Deposition Method
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1007/s10562-023-04353-8
Mn–La0.5/TiO2 denitration catalysts were prepared by impregnation, combustion, coprecipitation, reverse coprecipitation, and in situ deposition method, and their catalytic activities were compared. The catalyst prepared by the in situ deposition method had the highest catalytic activity and N2 selectivity with a T80 of 104.8 °C, a NO conversion of up to 100%, and a temperature window of 104.8–365.6 °C. The water and sulfur resistance of the catalysts prepared by the in situ deposition method and the coprecipitation method were compared. The elemental valence state, composition, redox ability, and surface acidic sites of the catalysts were analyzed by XPS, XRF, H2-TPR and NH3-TPD. The adsorption behavior and NH3-SCR reaction of the catalysts were investigated by in situ diffuse reflectance infrared Fourier transform spectroscopy. Results showed the catalyst prepared by the in situ deposition method had better water and sulfur resistance, higher Mn4+ content, H2 consumption and medium acidic sites, and faster adsorption rate of NH3 and NO when compared with those prepared by other methods. The NH3-SCR reaction on two catalysts followed the Eley–Rideal mechanism, and “fast SCR” played a key role in the reaction.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1007/s10562-023-04380-5
A self-organized TiO2 nanotubes were fabricated via anodization on Titanium substrate and loaded with dispersed platinum nanoparticles using electrodeposition method. The effect of electrodeposited Pt NPs (100 s, 200 s, 300 s, 600 s) on TiO2 nanotubes on their photocatalytic activities for amido black (AB) dye degradation was studied. Morphological characterizations showed a highly ordered nanotubular TiO2 structure with 15 μm of length and 100 nm of diameter using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) technics. Optical characterizations such as photoluminescence and diffuse reflectance spectroscopy proved the charges exchange between metal NPs and the semiconductor. The successful depositions of Pt on to the surface of TiO2-NTs contributed for the improved photocatalytic activity compared to the pure sample, due to the greater the work function of platinum nanoparticle, which further anchored the separation of photogenerated electron–hole pairs. It was found that the sample Pt/TiO2-NTs with 200 s of Pt deposition time offered the highest photocatalytic performance, this sample resulted 97% degradation after 90 min under UV irradiation. Due to the plasmonic effect of Pt nanoparticles we obtained an intensification in the photocatalytic activity. Kinetic studies demonstrated that the apparent first-order kinetics for the corresponding photocatalytic reaction shows that Pt/TiO2 NTs is one of the best photocatalyst for dye degradation. Furthermore, quenching studies were performed and shows that hydroxyl radicals (OH°) and superoxide free radicals (O2°) were the primary and secondary reactive species during photo-degradation.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1007/s10562-023-04373-4
The preparation of vanadium-phosphate catalysts by Atomic Layer Deposition (ALD) was studied for application to selective oxidation of n-butane to maleic anhydride (MA). Modification of bulk V2O5 by ALD with trimethylphosphate significantly increased the selectivity to MA but the catalyst performance was still much worse than that observed for bulk vanadium phosphate (VPO). Silica-supported VPO was then prepared by ALD of P and V and compared to a VPO/SiO2 catalyst prepared by impregnation. Raman spectra showed that the ALD-prepared materials were more homogeneous, and temperature-programmed desorption of 2-propanol demonstrated that the VPO phase covered the silica more uniformly when deposited by ALD. However, the bulk VPO catalyst remained the most selective for MA. Possible reasons for why the supported catalysts showed lower performance are discussed and suggestions made for improving these catalysts.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1007/s10562-023-04405-z
Recently, graphite carbon nitride (g-C3N4) has come to the fore as a new material with its carbon-based two-dimensional structure, simple preparation procedure, and excellent physicochemical stability properties. This study aims to investigate the activity and kinetic studies of the L-asparaginase enzyme via immobilized metal ion affinity chromatography (IMAC) process of g-C3N4 nanolayers. Firstly, g-C3N4 nanolayers were synthetized and Ni2+ ions were binded their surfaces. The synthesized samples were investigated by SEM, ICP-MS, XRD, and FTIR. The highest L-ASNase adsorption on Ni2+-g-C3N4 nanostructures was 444.1 mg/g, at 3 mg/mL L-ASNase concentration. Optimal medium conditions for L-ASNase adsorption occurred at pH 8.0 and 25 °C. The immobilized enzyme showed improved stability relating to the soluble enzyme in extreme situations. On the other hand, the storage stability and reusability of the immobilized enzyme were found to be approximately 64 and 53% of the original activity after 29 days at room temperature and 10 cycles, respectively. From the Michaelis–Menten constants Km and Vmax, both of them decreased after immobilization compare to the free one. The obtained outcomes showed that the g-C3N4 is a suitable matrix for L-asparaginase immobilization with ideal catalytic efficiency and improved stability.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1007/s10562-023-04379-y
A series of Molybdenum-containing dendritic mesoporous silica nanosphere (Mo-DMSN) catalysts were prepared by a one-step synthesis method and used as highly efficient catalysts for the transesterification of propylene glycol monomethyl ether (PM) and methyl acetate (MA) to propylene glycol methyl ether acetate (PMA). The nMo-DMSN catalysts were characterized by XRD, SEM, XPS, FT-IR, N2 adsorption–desorption and NH3-TPD. The results of FT-IR and XPS confirmed that Mo species enter into the framework of DMSN. Compared with those of the DMSN catalyst, the pore diameters and the acid density of the catalysts increased after the introduction of Mo. According to the results of NH3-TPD, the nMo-DMSN had both weak and medium acid sites, and the acid density increased with the increase of Mo content. The catalytic performance of these catalysts increases in the order of 0.075Mo-DMSN≈0.053Mo-DMSN≈0.036Mo-DMSN > 0.017Mo-DMSN > DMSN, which is consistent with the acid density of the catalysts. The 0.036Mo-DMSN catalyst still had excellent catalytic activity after 5 cycles. Therefore, the Mo-DMSN had significant activity and stability in the transesterification of PMA.Graphical Abstract
Supplementary Information
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